6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its fused heterocyclic ring system, which includes both purine and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of substituted imidazoles with tetraynes through a hexadehydro-Diels–Alder domino reaction. This process results in the formation of multiple C–C bonds and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the selection of catalysts and solvents is crucial to ensure high atom economy and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has a broad range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying enzyme interactions and nucleic acid chemistry.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- 6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Uniqueness
6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-6-8-19-13(21)11-12(17(5)15(19)22)16-14-18(7-2)9(3)10(4)20(11)14/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIVDIMUXQAISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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